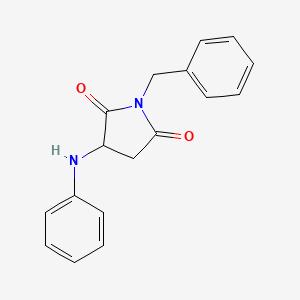
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The compound’s structure consists of a pyrrolidine ring substituted with a benzyl group and a phenylamino group, making it a valuable scaffold for drug discovery and development .
Applications De Recherche Scientifique
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione has numerous scientific research applications:
Orientations Futures
The future directions for the research and development of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with maleic anhydride to form the intermediate N-benzylmaleimide, which is then reacted with aniline to yield the desired compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or acetic acid, under reflux .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidine derivatives .
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity . This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-(4-fluorophenylamino)pyrrolidine-2,5-dione: This compound has a fluorine atom on the phenyl ring, which can enhance its biological activity and selectivity.
1-Benzyl-3-(4-morpholinylphenylamino)pyrrolidine-2,5-dione: The presence of a morpholine ring can improve the compound’s solubility and pharmacokinetic properties.
1-Benzyl-3-(4-bromophenylamino)pyrrolidine-2,5-dione: The bromine atom can increase the compound’s reactivity and potential for further functionalization.
These similar compounds highlight the versatility of the pyrrolidine-2,5-dione scaffold and its potential for modification to achieve desired biological and chemical properties .
Propriétés
IUPAC Name |
3-anilino-1-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDXKLRXKMRXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,7,8-Tetramethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798900.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2798901.png)
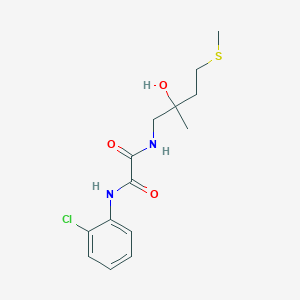
![N-(3-chloro-4-methoxyphenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2798907.png)
![1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2798908.png)
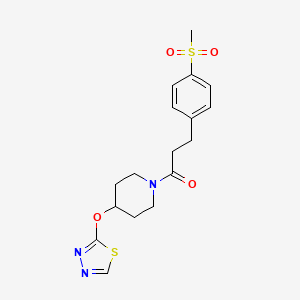
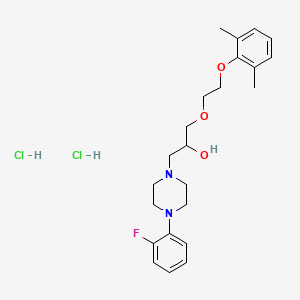
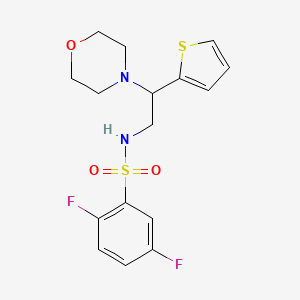
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)
![8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2798917.png)
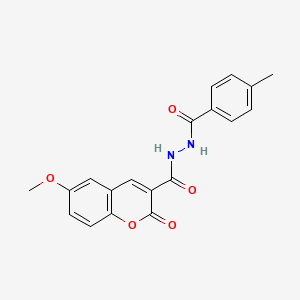
![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)

